molecular formula C12H16BrNO3 B6751351 2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide

2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide

Cat. No.: B6751351
M. Wt: 302.16 g/mol
InChI Key: QRENTHZIHXDDHV-UHFFFAOYSA-N
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Description

2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide is an organic compound that features both bromine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-hydroxybenzaldehyde and 4-hydroxybutylamine.

    Formation of Intermediate: The aldehyde group of 4-bromo-3-hydroxybenzaldehyde reacts with 4-hydroxybutylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acetylation: The amine is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include 4-bromo-3-hydroxybenzaldehyde or 4-bromo-3-hydroxybenzoic acid.

    Reduction: The major product is 2-(3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide.

    Substitution: Products depend on the nucleophile used, such as 2-(4-azido-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide.

Scientific Research Applications

2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-hydroxybenzaldehyde: A precursor in the synthesis of 2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide.

    4-hydroxybutylamine: Another precursor used in the synthesis.

    2-(4-azido-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide: A derivative formed through substitution reactions.

Uniqueness

This compound is unique due to the presence of both bromine and hydroxyl functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c13-10-4-3-9(7-11(10)16)8-12(17)14-5-1-2-6-15/h3-4,7,15-16H,1-2,5-6,8H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRENTHZIHXDDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NCCCCO)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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